2,6-Dichloro-3-iodopyridine
Overview
Description
2,6-Dichloro-3-iodopyridine is a useful research compound. Its molecular formula is C5H2Cl2IN and its molecular weight is 273.88 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Selective Functionalization Strategies : 2,6-Dichloro-3-iodopyridine demonstrates unique reactivity patterns, which allow for selective functionalization. It is particularly notable for its ability to undergo lithiation and subsequent isomerization, a process driven by the low basicity of carbon-lithium bonds when flanked by neighboring halogens (Marzi, Bigi, & Schlosser, 2001).
Building Blocks for Pharmaceutical Research : The compound serves as a valuable building block in pharmaceutical research, offering new avenues for creating diverse chemical structures. Its reactivity with various reagents opens up possibilities for developing novel compounds (Bobbio & Schlosser, 2001).
Synthesis of Heterocyclic Compounds : It is used in the synthesis of heterocyclic compounds like 1,3-dichloro-5,8-dihydroisoquinoline, showcasing its versatility in forming complex molecular structures (Hoogenband et al., 2009).
Development of Novel Ligands : Research indicates its potential in the development of ligands, which are crucial in coordination chemistry. These ligands can lead to the creation of luminescent lanthanide compounds for biological sensing and iron complexes with unique properties (Halcrow, 2005).
Synthesis of Polysubstituted Pyridines : The compound is instrumental in the synthesis of polysubstituted pyridines, a class of compounds with significant chemical and pharmaceutical importance. Its reactivity with nucleophiles is a key aspect of this application (Ranjbar‐Karimi et al., 2019).
Halogen Bonding in Crystal Packing : The compound's role in halogen bonding, particularly in the formation of crystal packing in certain complexes, is another area of interest. This aspect is vital in understanding molecular interactions and designing new materials (Gorokh et al., 2019).
Synthesis of Iodo[1,3]dioxolo[4,5‐c]pyridine Derivatives : The compound has been used in the unexpected formation of iodo[1,3]dioxolo[4,5‐c]pyridine derivatives, illustrating its potential in generating novel molecular structures (Lechel et al., 2012).
Creating Structural Manifolds from a Common Precursor : It plays a role in creating various structural manifolds from a common precursor, demonstrating the compound's versatility in synthetic chemistry (Schlosser & Bobbio, 2002).
Safety and Hazards
2,6-Dichloro-3-iodopyridine is classified as Acute Tox. 3 Oral, Eye Dam. 1, Skin Irrit. 2, STOT SE 3, indicating that it is toxic if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
The primary target of 2,6-Dichloro-3-iodopyridine is the respiratory system
Mode of Action
It’s known that the compound can cause acute toxicity, skin irritation, and serious eye damage . This suggests that it may interact with its targets in a way that disrupts normal cellular function, leading to these adverse effects.
Biochemical Pathways
Given its impact on the respiratory system , it may influence pathways related to respiration and energy production within cells.
Pharmacokinetics
Its molecular weight of 27389 suggests that it may have good bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed.
Result of Action
Its toxic effects suggest that it may cause cellular damage or death, particularly within the respiratory system .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its storage temperature is recommended to be 2-8°C , suggesting that it may degrade or lose efficacy at higher temperatures. Additionally, its hazard classifications indicate that it is combustible , which may limit its use in certain environments.
Properties
IUPAC Name |
2,6-dichloro-3-iodopyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2IN/c6-4-2-1-3(8)5(7)9-4/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCQIHCGMIPSQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1I)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371076 | |
Record name | 2,6-Dichloro-3-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148493-37-2 | |
Record name | 2,6-Dichloro-3-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Dichloro-3-iodopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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